molecular formula C15H22ClN3O B2839993 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 1215812-91-1

4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

Cat. No.: B2839993
CAS No.: 1215812-91-1
M. Wt: 295.81
InChI Key: GNAANAMWCUITNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is a benzimidazole-derived compound featuring a morpholine moiety linked via a methylene bridge to the benzimidazole core. The propyl substituent at the N1 position of the benzimidazole distinguishes it from analogs with bulkier or electron-deficient groups. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents like methanol and chloroform, a property critical for pharmaceutical formulation and bioavailability .

Properties

IUPAC Name

4-[(1-propylbenzimidazol-2-yl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAANAMWCUITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group.

    Linking to Morpholine: The propylated benzimidazole is reacted with morpholine in the presence of a base such as sodium hydride to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzimidazole ring or the morpholine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydro derivatives of the benzimidazole or morpholine rings.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines, making it a candidate for anticancer drug development. Additionally, its antimicrobial properties suggest potential use in treating infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is also significant.

Mechanism of Action

The mechanism of action of 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of microbial cell walls, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzimidazole Core

Propyl vs. Benzyl Substituents

A closely related compound, 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine (intermediate 3 in ), replaces the propyl group with a benzyl moiety. Key differences include:

  • Steric Effects : The benzyl group introduces steric hindrance, which may reduce binding affinity to enzymatic targets like α-glucosidase. In contrast, the smaller propyl group allows better accommodation in active sites .
Nitro and Ester Functionalization

Compounds such as Isopropyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate () incorporate electron-withdrawing nitro groups and ester linkages. These features:

  • Alter Solubility : Ester groups may reduce polarity compared to the hydrochloride salt form of the target compound, affecting solubility and absorption .

Morpholine and Solubility Profiles

The morpholine group in the target compound contributes to its solubility in polar solvents, a trait shared with analogs like 1-benzyl-2-(morpholinomethyl)-3-(2-oxo-2-(substitutedphenylamino)ethyl)-1H-benzo[d]imidazol-3-ium chlorides (). However, larger derivatives, such as Hexyl (Z)-(amino(4-(((1-methyl-5-((3-oxo-3-(pyridin-2-ylamino)propyl)(pyridin-2-yl)carbamoyl)-1H-benzo[d]imidazol-2-yl)methyl)amino)phenyl)methylene)carbamate (), exhibit significantly higher molecular weights (>600 Da) and complex structures, which may hinder bioavailability despite retained solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Solubility Notable Features
Target Compound (Hydrochloride) Propyl Not Provided* Not Provided* Polar solvents High solubility, low steric bulk
4-((1-Benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine Benzyl C₂₀H₂₃N₃O 329.42 g/mol Polar solvents Steric hindrance, moderate yield
Isopropyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate Nitro, butanoate ester C₁₅H₁₉N₃O₄ 305.33 g/mol Likely moderate Electron-withdrawing groups

Q & A

Q. What are the key considerations in optimizing the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Optimization requires precise control of reaction parameters. For example:
  • Temperature and Solvents: Use polar aprotic solvents (e.g., dimethylformamide) for imidazole ring formation, maintaining temperatures between 60–80°C to minimize side reactions .
  • Catalysts: Transition-metal catalysts (e.g., palladium or copper salts) enhance coupling efficiency in benzimidazole-morpholine hybrid synthesis .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures isolation of the hydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the hydrochloride salt form?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with DMSO-d6d_6 as the solvent for salt dissolution .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ peak) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How can in vitro assays be designed to evaluate biological activity against enzyme targets?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes/receptors with structural homology to known benzimidazole-binding proteins (e.g., kinases or GPCRs) .
  • Assay Conditions: Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) at physiological pH (7.4) with 1–10 µM compound concentrations .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls to account for solvent effects .

Advanced Research Questions

Q. How can researchers address contradictory data regarding reaction intermediates during synthesis?

  • Methodological Answer:
  • Analytical Monitoring: Use LC-MS to track intermediate formation and identify side products (e.g., dehalogenation byproducts from palladium catalysts) .
  • Catalyst Screening: Replace Pd/C with Raney nickel to suppress undesired dehalogenation, as demonstrated in analogous imidazole syntheses .
  • Reaction Kinetics: Adjust reaction time (e.g., 4–6 hours for cyclization) to optimize intermediate conversion, supported by Arrhenius equation-based modeling .

Q. What computational strategies are employed in QSAR studies for this compound’s structural analogs?

  • Methodological Answer:
  • Descriptor Selection: Calculate electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., molar refractivity) using DFT (B3LYP/6-31G*) .
  • Model Validation: Apply partial least squares (PLS) regression with cross-validation (R2^2 > 0.8) to correlate substituent effects (e.g., propyl chain length) with IC50_{50} values .
  • Docking Studies: Use AutoDock Vina to predict binding poses against targets (e.g., SARS-CoV-2 Mpro^\text{pro}), prioritizing interactions with the morpholine oxygen and benzimidazole nitrogen .

Q. What methodologies assess the hydrolytic stability of the morpholine and benzimidazole moieties?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC .
  • Mass Loss Analysis: Quantify hydrolytic byproducts (e.g., free morpholine) using TGA under humidified nitrogen atmospheres .
  • pH-Dependent Studies: Compare stability in acidic (pH 2.0) and alkaline (pH 9.0) buffers to identify labile bonds (e.g., imidazole N-alkylation sites) .

Q. How does crystal packing analysis inform solubility and formulation strategies for this hydrochloride salt?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction (SCXRD): Resolve hydrogen-bonding networks (e.g., Cl^-···H-N interactions) to predict dissolution behavior .
  • Hansen Solubility Parameters (HSP): Calculate δd_d, δp_p, and δh_h values to identify compatible co-solvents (e.g., PEG 400) for enhanced bioavailability .
  • Polymorph Screening: Use solvent-drop grinding to isolate stable polymorphs with higher aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.